molecular formula C31H37I2N3O3Ru B12305175 [1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene)-(2-i-propoxy-5-nitrobenzylidene) ruthenium(II) diiodide nitro-Grela I2

[1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene)-(2-i-propoxy-5-nitrobenzylidene) ruthenium(II) diiodide nitro-Grela I2

Cat. No.: B12305175
M. Wt: 854.5 g/mol
InChI Key: NTQNGTPFFJLJOZ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene)-(2-i-propoxy-5-nitrobenzylidene) ruthenium(II) diiodide nitro-Grela I2: is a ruthenium-based complex known for its applications in various chemical reactions, particularly in the field of olefin metathesis. This compound is a derivative of the well-known Grubbs catalysts and is used to facilitate the formation of carbon-carbon double bonds in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene)-(2-i-propoxy-5-nitrobenzylidene) ruthenium(II) diiodide nitro-Grela I2 typically involves the coordination of the ruthenium center with the imidazolidin-2-ylidene ligand and the benzylidene ligand. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like dichloromethane or toluene. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete coordination.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and stringent control of reaction conditions to ensure the consistency and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: [1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene)-(2-i-propoxy-5-nitrobenzylidene) ruthenium(II) diiodide nitro-Grela I2 is primarily involved in olefin metathesis reactions. These reactions include ring-closing metathesis (RCM), cross-metathesis (CM), and ring-opening metathesis polymerization (ROMP).

Common Reagents and Conditions: The compound is typically used in the presence of olefin substrates under an inert atmosphere. Solvents such as dichloromethane, toluene, or tetrahydrofuran (THF) are commonly used. The reactions are often carried out at room temperature or slightly elevated temperatures, depending on the specific reaction and substrates involved.

Major Products: The major products of these reactions are olefins with newly formed carbon-carbon double bonds. In RCM, cyclic olefins are formed, while in CM, linear or branched olefins are produced. ROMP results in the formation of polymers with repeating olefin units.

Scientific Research Applications

Chemistry: In chemistry, this compound is widely used as a catalyst in organic synthesis, particularly for the formation of complex molecules through olefin metathesis. It is valued for its high efficiency and selectivity in these reactions.

Biology: In biological research, the compound is used to modify biomolecules and study their interactions. It can facilitate the synthesis of bioactive compounds and the development of new pharmaceuticals.

Medicine: In medicine, the compound’s ability to catalyze specific reactions makes it useful in the synthesis of drug molecules. It is also being explored for its potential in targeted drug delivery systems.

Industry: In the industrial sector, the compound is used in the production of polymers, fine chemicals, and specialty materials. Its role in olefin metathesis makes it valuable for the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of [1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene)-(2-i-propoxy-5-nitrobenzylidene) ruthenium(II) diiodide nitro-Grela I2 involves the coordination of the ruthenium center with the olefin substrates. This coordination facilitates the breaking and forming of carbon-carbon double bonds through a series of intermediate steps. The imidazolidin-2-ylidene ligand stabilizes the ruthenium center, enhancing its reactivity and selectivity in the metathesis reactions.

Comparison with Similar Compounds

  • Grubbs Catalyst
  • Hoveyda-Grubbs Catalyst
  • Schrock Catalyst

Comparison: Compared to the Grubbs and Hoveyda-Grubbs catalysts, [1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene)-(2-i-propoxy-5-nitrobenzylidene) ruthenium(II) diiodide nitro-Grela I2 offers enhanced stability and selectivity in certain metathesis reactions. Its unique ligand structure provides better control over the reaction conditions and outcomes, making it a valuable tool in both academic and industrial research.

Properties

Molecular Formula

C31H37I2N3O3Ru

Molecular Weight

854.5 g/mol

IUPAC Name

1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydro-2H-imidazol-1-ium-2-ide;diiodo-[(5-nitro-2-propan-2-yloxyphenyl)methylidene]ruthenium

InChI

InChI=1S/C21H26N2.C10H11NO3.2HI.Ru/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-7(2)14-10-5-4-9(11(12)13)6-8(10)3;;;/h9-12H,7-8H2,1-6H3;3-7H,1-2H3;2*1H;/q;;;;+2/p-2

InChI Key

NTQNGTPFFJLJOZ-UHFFFAOYSA-L

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2CC[N+](=[C-]2)C3=C(C=C(C=C3C)C)C)C.CC(C)OC1=C(C=C(C=C1)[N+](=O)[O-])C=[Ru](I)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.